达格列净酮杂质

描述

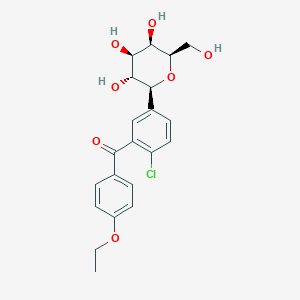

Dapagliflozin Keto Impurity is a chemical compound with the molecular formula C21H23ClO7 . It is an impurity of Dapagliflozin, a sodium-glucose transporter 2 inhibitor . The chemical name of Dapagliflozin Keto Impurity is (2-chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-ethoxyphenyl)methanone .

Molecular Structure Analysis

The molecular structure of Dapagliflozin Keto Impurity is characterized by a molecular weight of 422.9 g/mol . The InChI and SMILES notations provide a textual representation of the molecule . The InChI is InChI=1S/C21H23ClO7/c1-2-28-13-6-3-11 (4-7-13)17 (24)14-9-12 (5-8-15 (14)22)21-20 (27)19 (26)18 (25)16 (10-23)29-21/h3-9,16,18-21,23,25-27H,2,10H2,1H3/t16-,18+,19+,20-,21+/m1/s1 and the Canonical SMILES is CCOC1=CC=C (C=C1)C (=O)C2=C (C=CC (=C2)C3C (C (C (C (O3)CO)O)O)O)Cl .

Physical and Chemical Properties Analysis

The physical and chemical properties of Dapagliflozin Keto Impurity include a molecular weight of 422.9 g/mol . It has a computed XLogP3-AA of 1.8, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 7, and a rotatable bond count of 6 . The exact mass and monoisotopic mass are 422.1132308 g/mol . The topological polar surface area is 116 Ų .

科学研究应用

对代谢和心血管功能的影响

代谢转变和酮生成增强:2 型糖尿病患者的达格列净治疗导致从葡萄糖向脂质氧化的代谢转变,伴随着血浆酮浓度的增加和 ATP 合成速率的降低。这为酮生成增加提供了代谢基础,这在酮杂质的影响方面具有重要意义 (G. Daniele 等,2016).

从摄入的脂肪酸中产生酮:另一项研究强调,达格列净增加了 2 型糖尿病个体中摄入的脂肪酸氧化为酮,表明肝脏内代谢转变为增加酮生成,而不会显着改变血浆非酯化脂肪酸浓度或脂解 (R. Herring 等,2022).

对胰岛素敏感性和葡萄糖代谢的影响

- 胰岛素敏感性改善:达格列净治疗通过诱导糖尿,改善了 2 型糖尿病患者的胰岛素敏感性,导致空腹血浆葡萄糖水平显着降低。然而,它也增加了内源性葡萄糖产生,表明对葡萄糖稳态的复杂影响 (Aurora Merovci 等,2014).

对肝脏和脂肪组织的影响

- 减少肝脏脂肪:达格列净治疗与肝脏脂肪显着减少有关,如质子密度脂肪分数 (PDFF) 所测量,而不会对组织水平的胰岛素敏感性产生不利影响。这表明对 2 型糖尿病肥胖患者的肝脏健康有潜在的益处 (Aino Latva-Rasku 等,2019).

电解质和酸碱平衡

- 电解质和酸碱平衡:一项关于达格列净对电解质和酸碱平衡影响的研究表明,与格列齐特治疗相比,血浆镁、氯和硫酸盐增加。这表明对电解质稳态有明显的影响,这可能对肾脏保护和细胞代谢产生影响 (E. J. van Bommel 等,2020).

作用机制

Target of Action

Dapagliflozin Keto Impurity primarily targets the sodium-glucose cotransporter 2 (SGLT2) . This transporter is located in the proximal renal tubules and plays a crucial role in reabsorbing filtered glucose from the tubular lumen back into the bloodstream .

Mode of Action

Dapagliflozin Keto Impurity acts by inhibiting the SGLT2 transporter . This inhibition reduces the reabsorption of filtered glucose, leading to an increase in glucose excretion through urine . As a result, blood glucose levels are lowered .

Biochemical Pathways

The action of Dapagliflozin Keto Impurity affects several biochemical pathways. Primarily, it influences the glycolysis/gluconeogenesis and pentose phosphate pathway . By increasing glucose excretion, it reduces glucose availability for these pathways, potentially altering their activity and downstream effects .

Pharmacokinetics

Dapagliflozin Keto Impurity is rapidly and extensively absorbed from the gastrointestinal tract, with an oral bioavailability of 78% . It undergoes extensive metabolism and transforms into metabolites in humans . These pharmacokinetic properties impact the compound’s bioavailability and effectiveness .

Result of Action

The primary molecular effect of Dapagliflozin Keto Impurity’s action is the reduction of blood glucose levels . On a cellular level, this can lead to improvements in insulin sensitivity and β-cell function . Clinically, this results in dose-related reductions in glycosylated hemoglobin (HbA1c), a marker of long-term blood glucose control .

Action Environment

The action, efficacy, and stability of Dapagliflozin Keto Impurity can be influenced by various environmental factors. For instance, the presence of certain impurities in the final product could potentially affect its effectiveness . Additionally, factors such as pH and temperature could influence the stability of the compound and its degradation pathway .

安全和危害

生化分析

Biochemical Properties

Dapagliflozin Keto Impurity plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sodium-glucose co-transporter 2, influencing glucose metabolism. The nature of these interactions involves binding to the active sites of enzymes, thereby inhibiting or modifying their activity. This interaction can lead to changes in the metabolic pathways and overall biochemical environment .

Cellular Effects

Dapagliflozin Keto Impurity affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in glucose metabolism and insulin signaling. Additionally, it can impact cellular metabolism by modifying the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of Dapagliflozin Keto Impurity involves several key processes. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular function. For instance, the impurity can inhibit the activity of sodium-glucose co-transporter 2, leading to reduced glucose reabsorption and increased glucose excretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dapagliflozin Keto Impurity can change over time. Studies have shown that the stability and degradation of the impurity can influence its long-term effects on cellular function. For example, prolonged exposure to the impurity can lead to sustained changes in gene expression and enzyme activity, resulting in long-term alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of Dapagliflozin Keto Impurity vary with different dosages in animal models. At lower doses, the impurity may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Toxic or adverse effects have been observed at high doses, including alterations in glucose metabolism and insulin signaling .

Metabolic Pathways

Dapagliflozin Keto Impurity is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in glucose metabolism, leading to changes in metabolic flux and metabolite levels. For instance, the impurity can inhibit the activity of key enzymes in the glycolysis and gluconeogenesis pathways, resulting in altered glucose levels and energy production .

Transport and Distribution

The transport and distribution of Dapagliflozin Keto Impurity within cells and tissues involve several transporters and binding proteins. The impurity can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues. This localization can affect its activity and function, influencing cellular processes and metabolic pathways .

Subcellular Localization

Dapagliflozin Keto Impurity is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications direct the impurity to specific organelles, such as the mitochondria or endoplasmic reticulum. This localization can influence its interactions with other biomolecules and its overall impact on cellular function .

属性

IUPAC Name |

[2-chloro-5-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16,18-21,23,25-27H,2,10H2,1H3/t16-,18+,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBPJGIQJRTYNA-RQSWOZRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S)-1-(4-Chlorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidine-2-one](/img/structure/B1435715.png)

![Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1435716.png)

![(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1435720.png)

![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B1435730.png)

![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)